Home > Products > Screening Compounds P113837 > 3-Fluorocyclobutanecarboxylic acid
3-Fluorocyclobutanecarboxylic acid - 123812-79-3

3-Fluorocyclobutanecarboxylic acid

Catalog Number: EVT-3555047
CAS Number: 123812-79-3
Molecular Formula: C5H7FO2
Molecular Weight: 118.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Fluorocyclobutanecarboxylic acid is a cyclobutane derivative containing a carboxylic acid functional group at one position and a fluorine atom at the third position. It serves as a valuable building block in organic and medicinal chemistry. [] Its significance stems from the unique properties imparted by the fluorine atom, influencing the molecule's reactivity, metabolic stability, and ability to participate in specific interactions.

trans-1-Amino-3-fluorocyclobutanecarboxylic Acid (anti-FACBC)

    Compound Description: trans-1-Amino-3-fluorocyclobutanecarboxylic Acid, also known as anti-FACBC, is an artificial amino acid and a Positron Emission Tomography (PET) tracer. [] It exhibits metabolic stability in vivo and possesses a long half-life, making it suitable for imaging purposes. [] Research suggests anti-FACBC is transported into prostate cancer cells primarily via the sodium-dependent amino acid transporter ASCT2, and to a lesser extent, by sodium-independent system L transporters. [] Importantly, anti-FACBC does not get incorporated into proteins within the cells. [] Clinical trials indicate anti-FACBC-PET may be valuable for staging active prostate cancer, especially in patients with a short PSA doubling time. []

trans-1-Amino-3-[18F]fluorocyclobutanecarboxylic acid (NMK36)

    Compound Description: NMK36 is a novel amino acid analog radiotracer employed in Positron Emission Tomography (PET) imaging. [] This compound demonstrates potential for diagnosing primary prostate cancer. []

2-Fluorocyclobutanecarboxylic Acid

    Compound Description: This compound is a fluorinated cyclobutane derivative. [] Studies on a series of mono-fluorinated cyclobutane derivatives, including this compound, have revealed the influence of fluorine position and spatial orientation on physicochemical properties such as pKa and logP values. []

cis-3-Fluorocyclobutanecarboxylic Acid

    Compound Description: This compound is another fluorinated cyclobutane derivative studied alongside other mono-fluorinated analogs. [] Research highlights that the position and stereochemistry of the fluorine atom impact the physicochemical characteristics of these derivatives. []

Overview

3-Fluorocyclobutanecarboxylic acid is an organic compound with the molecular formula C5_5H7_7FO2_2. This compound is a fluorinated derivative of cyclobutanecarboxylic acid, characterized by the addition of a fluorine atom at the 3-position of the cyclobutane ring. Its unique structure imparts distinct electronic and steric properties, making it valuable for various applications in chemistry and medicine. The compound is cataloged under the CAS number 122665-96-7, and its synthesis and reactions are of significant interest in organic chemistry due to the implications of fluorination in modifying chemical behavior.

Source and Classification

3-Fluorocyclobutanecarboxylic acid falls under the category of carboxylic acids, specifically those that are fluorinated. It is classified as a cyclobutane derivative, which is a four-membered carbon ring. The presence of fluorine introduces unique reactivity patterns, making it an important target for research in synthetic organic chemistry and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-fluorocyclobutanecarboxylic acid can be achieved through several methods:

  1. Hydrolysis and Decarboxylation:
    • A common route involves starting from 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate. The process begins with hydrolysis using aqueous hydrochloric acid to yield 3-fluorocyclobutane-1,1-dicarboxylic acid. This is followed by decarboxylation at elevated temperatures (190-200°C) under reduced pressure (5 Torr) to produce 3-fluorocyclobutanecarboxylic acid.
  2. Electrophilic Fluorination:
    • Another method includes electrophilic fluorination techniques using reagents such as N-fluorobenzenesulfonimide or SelectFluor, which can introduce the fluorine atom into the cyclobutane structure .
  3. Nucleophilic Epoxide Ring Opening:
    • Nucleophilic methods can also be employed, where epoxides are opened in the presence of fluoride sources such as triethylamine·3HF .

Technical Details

These synthetic routes often require careful control of reaction conditions to optimize yield and purity. The choice of reagents and solvents can significantly affect the outcome of the synthesis.

Molecular Structure Analysis

Structure Data

The molecular structure of 3-fluorocyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid group and a fluorine atom at the 3-position.

  • Molecular Formula: C5_5H7_7FO2_2
  • Molar Mass: 118.11 g/mol
  • Density: Approximately 1.25 g/cm³ (predicted)
  • Boiling Point: Estimated at 215.4°C
  • Flash Point: 84.1°C
  • pKa: Approximately 4.21 (predicted)

The InChI representation for this compound is InChI=1/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) .

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclobutanecarboxylic acid participates in various chemical reactions:

  1. Substitution Reactions:
    • The fluorine atom can be substituted with other functional groups under suitable conditions.
  2. Oxidation and Reduction Reactions:
    • The carboxylic acid group can undergo oxidation or reduction to form corresponding derivatives.
  3. Esterification:
    • The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

Technical Details

The reactivity of this compound is influenced by the electronegative fluorine atom, which affects both nucleophilicity and electrophilicity in various reactions.

Mechanism of Action

The mechanism of action for 3-fluorocyclobutanecarboxylic acid primarily pertains to its use in medical imaging as a tracer compound. When labeled with radioactive isotopes such as Fluorine-18, it can be utilized in positron emission tomography (PET) imaging to visualize biological processes.

In prostate cancer imaging, for instance, this compound interacts with specific amino acid transporters within cancer cells, facilitating its uptake and allowing for enhanced imaging contrast . The presence of the fluorine atom enhances its ability to participate in biochemical pathways relevant to diagnostic imaging.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.25 g/cm³
  • Boiling Point: Estimated at 215.4°C
  • Flash Point: 84.1°C
  • Refractive Index: Approximately 1.443
  • Vapor Pressure: 0.0571 mmHg at 25°C
  • Storage Conditions: Should be stored under inert gas (nitrogen or argon) at temperatures between 2°C and 8°C .

Chemical Properties

The compound exhibits standard behavior typical of carboxylic acids but is modified by the presence of fluorine, which can influence acidity and reactivity patterns.

Applications

Scientific Uses

3-Fluorocyclobutanecarboxylic acid has several notable applications:

  1. Chemistry:
    • It serves as a building block in synthesizing more complex fluorinated organic compounds.
  2. Biology:
    • This compound is a precursor for synthesizing biologically active molecules, including potential pharmaceuticals.
  3. Medicine:
    • Ongoing research explores its potential as a diagnostic agent in medical imaging, particularly in PET imaging for cancer detection .
  4. Industry:
    • It is utilized in developing specialty chemicals and materials that exploit the unique properties imparted by the fluorine atom .
Introduction to 3-Fluorocyclobutanecarboxylic Acid in Contemporary Research

Historical Synthesis and Early Pharmacological Discoveries

The synthetic evolution of 3-fluorocyclobutanecarboxylic acid derivatives began with classical organic chemistry approaches, which later advanced to sophisticated radiolabeling techniques to enable pharmacological evaluation. Early synthetic routes focused on ring-formation strategies followed by fluorination:

  • Thermal Decarboxylation: The initial approach involved heating 1,1-cyclobutanedicarboxylic acid at approximately 160°C, inducing decarboxylation to yield cyclobutanecarboxylic acid precursors (86-91% yield). Subsequent fluorination using agents like sulfur tetrafluoride or N-fluorobenzenesulfonimide introduced the fluorine substituent, though with limited stereocontrol [8].
  • Photochemical [2+2] Cycloaddition: Improved stereoselectivity was achieved through UV-catalyzed reactions of acrylate derivatives with fluoroalkenes in dichloromethane at -30°C to -20°C. This method produced cis- and trans-3-fluorocyclobutanecarboxylic acid esters with enhanced regioselectivity (97% yield, >99.5% purity after distillation) [8].
  • Nucleophilic Fluorination: The advent of PET radiotracers necessitated fluorine-18 introduction via nucleophilic displacement. Triflate precursors (e.g., syn-1-Boc-3-triflyl-cyclobutane-1-carboxylate) reacted with no-carrier-added [¹⁸F]fluoride using K₂CO₃/Kryptofix 222 in anhydrous acetonitrile at 85°C for 3 minutes, achieving >60% radiochemical yield. Sequential deprotection (2M NaOH followed by 4M HCl) yielded ¹⁸F-FACBC for imaging studies [4] [9].

Table 1: Evolution of Synthesis Methods for 3-Fluorocyclobutanecarboxylic Acid Derivatives

Synthetic MethodConditionsKey ProductYield/Purity
Thermal Decarboxylation160°C, neatCyclobutanecarboxylic acid86-91% yield
Photochemical CycloadditionUV, CH₂Cl₂, -30°C to -20°CMethyl 3-fluorocyclobutanecarboxylate97% yield, >99.5% pure
Nucleophilic ¹⁸F-Fluorination85°C, 3 min, CH₃CN, K₂CO₃/K222anti-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid>60% RCY, >95% RCP

Early pharmacological investigations centered on transport mechanisms in cancer models. Using ¹⁴C-labeled analogs to overcome the short half-life of ¹⁸F (110 minutes), researchers discovered that 3-fluorocyclobutanecarboxylic acid derivatives accumulated preferentially in prostate cancer (DU145, LNCaP) and glioblastoma cells. Key findings included:

  • Sodium-Dependent Transport: Uptake decreased by ~80% in sodium-free buffer, indicating primary dependence on Na⁺-coupled transporters [2] [6].
  • Transporter Inhibition: Competitive inhibition studies revealed that 2-amino-2-norbornanecarboxylic acid (a system L inhibitor) reduced uptake to basal levels, while α-(methylamino)isobutyric acid (system A inhibitor) had minimal effect. This implicated ASC (alanine-serine-cysteine) and L-type transporters in cellular accumulation [2] [9].
  • Intracellular Fate: >95% of intracellular ¹⁴C-FACBC remained in the non-protein fraction, confirming absence of metabolic incorporation into proteins—a key advantage for PET imaging quantitation [6].

Table 2: Key Transporter Contributions to 3-Fluorocyclobutanecarboxylic Acid Uptake in Prostate Cancer

Transporter TypeRepresentative TransportersContribution to UptakeNa⁺ Dependence
System ASCASCT2 (SLC1A5)~60-70% (siRNA knockdown)Yes
System ASNAT2 (SLC38A2)~15-20% (siRNA knockdown)Yes
System LLAT1 (SLC7A5)<10%No

Role in Advancing Fluorinated Cyclobutane Derivatives for Targeted Therapies

Bioisosteric Design Principles

The 1-trifluoromethylcyclobutyl group has emerged as a superior tert-butyl bioisostere due to its ability to mimic steric bulk while improving metabolic stability. Systematic characterization revealed:

  • Steric Parameters: X-ray crystallography and computational volume analysis demonstrated that 3-fluorocyclobutyl derivatives occupy ~171 ų—slightly larger than tert-butyl (150 ų) and CF₃-cyclopropyl (155 ų) analogs. The cyclobutane ring adopts a puckered conformation (puckering angle γ = 158-175°), positioning substituents perpendicularly (dihedral angles φ = 83-100°) for optimal target engagement [5].
  • Electronic Effects: The fluorine atoms significantly modulate acidity and basicity. Compared to tert-butyl analogs, pKa shifts of carboxylic acid derivatives decreased by ~1.9 units (pKa 4.79 → 2.92), while amine hydrochlorides showed pKa reductions from 10.69 to 5.29. These changes enhance membrane permeability and binding to cationic targets [5].
  • Metabolic Advantages: In multiple drug candidates, replacement of tert-butyl with 3-fluorocyclobutyl groups reduced CYP450-mediated oxidation, extending plasma half-lives by 2-4 fold without altering primary pharmacological activity [5].

Oncology-Focused Applications

ASCT2-Targeted Prostate Cancer Imaging

Androgen receptor (AR)-regulated expression of amino acid transporters drives the tumor-specific accumulation of 3-fluorocyclobutanecarboxylic acid derivatives:

  • Androgen Induction: Dihydrotestosterone (DHT) upregulates ASCT2, SNAT5, and LAT3 expression 3.5-fold in AR⁺ LNCaP cells, increasing ¹⁴C-FACBC uptake by 200-300%. This effect is abolished by the AR antagonist bicalutamide [1].
  • Transporter Kinetics: In Xenopus oocytes expressing human ASCT2, anti-¹⁸F-FACBC exhibited high-affinity transport (Kₘ = 68 ± 9 µM; Vₘₐₓ = 32 ± 2 pmol/oocyte/min) compared to natural substrates like [¹⁴C]methionine (Kₘ = 25 ± 5 µM). SNAT2 showed lower affinity (Kₘ = 132 ± 18 µM), explaining its minor role in prostate cancer accumulation [9].
  • Clinical Translation: Phase II trials confirmed ¹⁸F-FACBC PET/CT detects >90% of primary prostate tumors and metastatic lesions with tumor-to-muscle ratios reaching 4.8 ± 0.3—superior to ¹¹C-choline in low-PSA recurrence [1] [6].

Table 3: Kinetic Parameters of anti-¹⁸F-FACBC Transport by Key Amino Acid Transporters

TransporterSystem TypeKₘ (µM)Vₘₐₓ (pmol/oocyte/min)Na⁺ Dependence
ASCT2ASC68 ± 932 ± 2Yes
SNAT2A132 ± 1819 ± 1Yes
LAT1L>500Not detectedNo

Design of Tumor-Metabolic Inhibitors

Derivatives incorporating 3-fluorocyclobutanecarboxylic acid disrupt glutamine metabolism in ASCT2-overexpressing cancers:

  • Glutamine Mimetics: The fluorinated cyclobutane backbone mimics the conformation of glutamine’s γ-carboxylate, enabling competitive ASCT2 inhibition (IC₅₀ = 8.3 µM vs. 21 µM for natural glutamine). This depletes intracellular glutamine pools, suppressing mTORC1 signaling in DU145 prostate cancer cells [5] [9].
  • Bicyclo[1.1.1]pentane Hybrids: Difluoro-substituted analogs (e.g., compound 27a) exhibit enhanced passive diffusion (log P = 1.8 vs. 0.9 for FACBC), improving blood-brain barrier penetration for glioma imaging [5].

PET Tracer Optimization

The metabolic stability and transporter selectivity of 3-fluorocyclobutanecarboxylic acid derivatives make them ideal for next-generation PET tracers:

  • Automated Radiosynthesis: Integrated FASTlab® modules enable GMP-compliant production via solid-phase extraction (tC18 and alumina cartridges) instead of HPLC, yielding ¹⁸F-FACBC doses (3.7–5.2 GBq) with >99% radiochemical purity within 32 minutes [4].
  • Tumor-to-Background Ratios: In glioblastoma models, ¹⁸F-FACBC achieves tumor-to-brain ratios of 12.4 ± 1.8 versus 3.2 ± 0.4 for ¹⁸F-FDG, permitting clearer delineation of infiltrative margins [9].
  • Hybrid Tracers: Conjugation to theranostic vectors (e.g., PSMA-617 derivatives) via carboxylic acid groups enhances specificity for prostate-specific membrane antigen-expressing metastases [5].

Table 4: Comparison of Fluorinated Cyclobutane PET Tracers in Oncology

TracerPrimary TargetTumor-to-Normal Ratio (Prostate Cancer)Metabolite Resistance
anti-¹⁸F-FACBCASCT2/LAT14.8 ± 0.3 (muscle)>95% unchanged at 60 min
¹⁸F-FDGGLUT1/31.9 ± 0.2<20% unchanged
¹⁸F-CF₃-cyclobutyl-PSMA-617PSMA38.2 ± 4.1 (salivary gland)100%

Properties

CAS Number

123812-79-3

Product Name

3-Fluorocyclobutanecarboxylic acid

IUPAC Name

3-fluorocyclobutane-1-carboxylic acid

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

InChI

InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)

InChI Key

LQXHCYIDZUPZNK-UHFFFAOYSA-N

SMILES

C1C(CC1F)C(=O)O

Canonical SMILES

C1C(CC1F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.